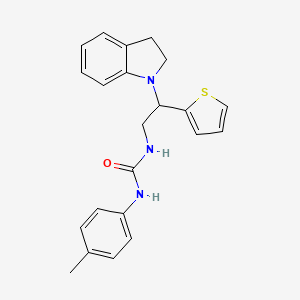

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea

Description

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea is a urea-based compound featuring a hybrid heterocyclic scaffold. Its structure combines an indoline moiety (a bicyclic amine), a thiophene ring (a sulfur-containing aromatic heterocycle), and a p-tolyl group attached via a urea linker.

Properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-16-8-10-18(11-9-16)24-22(26)23-15-20(21-7-4-14-27-21)25-13-12-17-5-2-3-6-19(17)25/h2-11,14,20H,12-13,15H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAMWFLACCLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Indolin-1-yl Intermediate: This step involves the synthesis of the indolin-1-yl moiety through cyclization reactions.

Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a coupling reaction with the indolin-1-yl intermediate.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the urea or thiophene moieties.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituent variations, synthetic efficiency, and pharmacological profiles inferred from the evidence.

Substituent-Driven Structural and Functional Differences

Key Observations:

- Synthetic Accessibility : The target compound’s indoline-thiophene-urea framework likely requires multi-step synthesis, contrasting with simpler analogs like 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas, which achieve high yields (75–92%) via straightforward protocols .

- Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, analogs like 1-(3-chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea exhibit strong receptor-binding profiles (e.g., opioid μ/δ and 5-HT2 receptors) due to planar urea-imidazolidine conformations .

- Physicochemical Properties : Substituents critically influence solubility and stability. For instance, the boronate ester in enhances aqueous solubility, whereas the thiophene-indoline system may confer lipophilicity, impacting membrane permeability.

Crystallographic and Conformational Insights

- The planar urea moiety in analogs like facilitates intramolecular hydrogen bonding (N–H···O), stabilizing tautomeric forms and enhancing receptor affinity. Similar H-bonding patterns are expected in the target compound.

- Crystallographic tools (e.g., SHELX , Mercury ) used to analyze analogs highlight the importance of π-stacking and van der Waals interactions in urea derivatives, which could govern the target’s solid-state behavior.

Biological Activity

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea, commonly referred to by its CAS number 904270-81-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 377.5 g/mol. The structure features an indoline moiety, a thiophene ring, and a p-tolyl urea group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 904270-81-1 |

| Molecular Formula | C22H23N3OS |

| Molecular Weight | 377.5 g/mol |

Anticancer Activity

Research has indicated that compounds containing indoline and thiophene moieties exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed potent inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. A study evaluated the antibacterial properties of thiophene-containing ureas against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain kinases involved in cancer progression. In vitro assays revealed that the compound could effectively reduce kinase activity, leading to decreased proliferation of cancer cells .

Case Study 1: Anticancer Efficacy

In a controlled study involving various indoline derivatives, one specific derivative closely related to this compound was tested against A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound in comparison with standard antibiotics. The results indicated that while the compound was less effective than conventional antibiotics like penicillin, it still showed promise as a supplementary agent in treating infections caused by resistant bacterial strains.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.